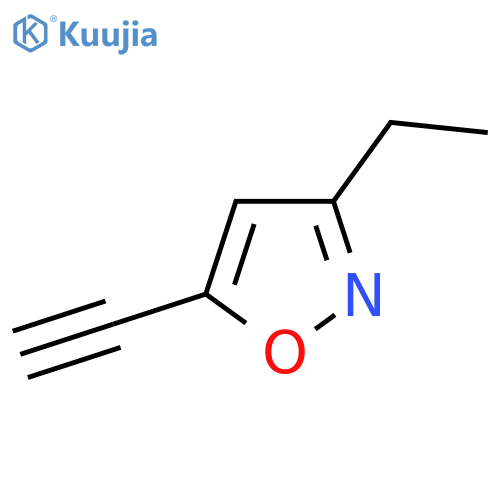Cas no 2470436-46-3 (3-Ethyl-5-ethynyl-1,2-oxazole)

3-Ethyl-5-ethynyl-1,2-oxazole structure
商品名:3-Ethyl-5-ethynyl-1,2-oxazole
3-Ethyl-5-ethynyl-1,2-oxazole 化学的及び物理的性質
名前と識別子
-
- 2470436-46-3
- 3-Ethyl-5-ethynyl-1,2-oxazole
- EN300-7551362
-
- インチ: 1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h2,5H,3H2,1H3
- InChIKey: AVANSLQRXSRLKC-UHFFFAOYSA-N
- ほほえんだ: O1C(C#C)=CC(CC)=N1
計算された属性
- せいみつぶんしりょう: 121.052763847g/mol
- どういたいしつりょう: 121.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 26Ų
3-Ethyl-5-ethynyl-1,2-oxazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7551362-0.5g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95.0% | 0.5g |
$847.0 | 2025-02-24 | |
| 1PlusChem | 1P028UB6-50mg |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 50mg |
$363.00 | 2024-05-21 | |
| Aaron | AR028UJI-10g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 10g |
$6443.00 | 2023-12-15 | |
| Aaron | AR028UJI-5g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 5g |
$4353.00 | 2023-12-15 | |
| Enamine | EN300-7551362-0.25g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95.0% | 0.25g |
$538.0 | 2025-02-24 | |
| Enamine | EN300-7551362-0.1g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95.0% | 0.1g |
$376.0 | 2025-02-24 | |
| Aaron | AR028UJI-500mg |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
| Aaron | AR028UJI-250mg |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 250mg |
$765.00 | 2025-02-17 | |
| 1PlusChem | 1P028UB6-1g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 1g |
$1405.00 | 2024-05-21 | |
| 1PlusChem | 1P028UB6-5g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 5g |
$3952.00 | 2024-05-21 |
3-Ethyl-5-ethynyl-1,2-oxazole 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
2470436-46-3 (3-Ethyl-5-ethynyl-1,2-oxazole) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量